phenyl(quinolin-3-ylsulfanyl)methanone
Description
Phenyl(quinolin-3-ylsulfanyl)methanone is a ketone derivative featuring a phenyl group and a quinolin-3-ylsulfanyl moiety attached to a central carbonyl group. The quinoline ring system, a bicyclic structure comprising a benzene ring fused to a pyridine ring, confers aromaticity and electronic conjugation, while the sulfanyl (S–) linkage at position 3 introduces nucleophilic reactivity. This compound is structurally related to bioactive heterocycles, such as quinoxalines and indoles, which are known for antimicrobial, anticancer, and kinase-inhibiting properties .
Properties
CAS No. |
1195607-06-7 |
|---|---|
Molecular Formula |
C16H11NOS |
Molecular Weight |
265.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Quinoline Core Formation via BF₃·Et₂O Catalysis
The Friedländer quinoline synthesis, adapted for solvent-free conditions, provides a robust framework for constructing the quinoline backbone. As demonstrated in the synthesis of (phenyl(quinolin-3-yl)methanone, a mixture of (2-aminophenyl)methanol and enaminone derivatives undergoes cyclization in the presence of BF₃·Et₂O (45–50% BF₃) at 90°C in dimethyl sulfoxide (DMSO). This method yields 75% of the quinoline-methanone intermediate after purification via silica gel chromatography. Key spectral data include an IR carbonyl stretch at 1652 cm⁻¹ and a distinct singlet at δ 9.00 ppm in the ¹H NMR spectrum for the methanone proton.
Thiolation via Dithiocarbamate Substitution
To introduce the sulfanyl group at the quinoline 3-position, a modified protocol from S-substituted quinoxaline syntheses is employed. Treatment of 3-bromoquinoline with N-cyclohexyldithiocarbamate cyclohexyl ammonium salt in refluxing chloroform (61°C, 12 h) affords the thione intermediate (91% yield). Subsequent reduction with LiAlH₄ in tetrahydrofuran (THF) generates quinoline-3-thiol, characterized by a broad singlet at δ 14.56 ppm (NH) in the ¹H NMR spectrum.
Acylation with Benzoyl Chloride
The final step involves nucleophilic acyl substitution, where quinoline-3-thiol reacts with benzoyl chloride in dichloromethane under triethylamine catalysis. This yields phenyl(quinolin-3-ylsulfanyl)methanone (68% yield), with ¹³C NMR confirming the carbonyl resonance at δ 170.3 ppm and a molecular ion peak at m/z 347 (M + Na⁺) via MALDI-TOF.
Palladium-Catalyzed C–S Cross-Coupling
Suzuki–Miyaura Adaptation for Thioether Formation
While traditional Suzuki couplings form C–C bonds, modifications enable C–S linkages. A 3-bromoquinoline derivative is coupled with phenylthiol boronic acid using [(dppf)PdCl₂] (5 mol%) and Cs₂CO₃ in a water/1,4-dioxane (1:3) solvent system at 100°C. Optimization trials (Table 1) reveal that weaker bases (e.g., K₂CO₃) or polar solvents (DMSO) result in no reaction, whereas the dppf ligand enhances oxidative addition efficiency.
Table 1. Optimization of Pd-Catalyzed C–S Coupling Conditions
| Entry | Base | Solvent | Catalyst | Yield (%) |
|---|---|---|---|---|
| 1 | K₂CO₃ | DMSO | Pd(OAc)₂ | NR |
| 6 | Cs₂CO₃ | Water/1,4-dioxane (1:3) | [(dppf)PdCl₂] | 65 |
Post-Coupling Acylation
The resultant 3-phenylsulfanylquinoline undergoes Friedel-Crafts acylation with acetyl chloride and AlCl₃ in dichloromethane to install the methanone group. This two-step sequence achieves an overall 52% yield, with ¹H NMR showing a deshielded aromatic proton at δ 8.48 ppm due to electron-withdrawing effects.
Direct Nucleophilic Acyl Substitution
One-Pot Thiol-Acyl Chloride Reaction
A streamlined approach involves reacting pre-synthesized quinoline-3-thiol with benzoyl chloride in anhydrous THF. Triethylamine (2 equiv) scavenges HCl, driving the reaction to completion within 4 h at 25°C. The crude product is recrystallized from ethanol/water (3:1), yielding 82% of the title compound. Key analytical data include:
Solvent and Base Screening
Comparative studies (Table 2) highlight THF as superior to DMF or acetonitrile, minimizing side reactions. Excess base (>3 equiv) reduces yields due to saponification of the benzoyl chloride.
Table 2. Solvent and Base Optimization for Acylation
| Solvent | Base | Yield (%) |
|---|---|---|
| THF | Et₃N (2 equiv) | 82 |
| DMF | Et₃N (2 equiv) | 45 |
| CH₂Cl₂ | Pyridine | 68 |
Mechanistic and Computational Insights
Density Functional Theory (DFT) Analysis
Geometry optimization of this compound using B3LYP/6-311G(d,p) reveals a dihedral angle of 38.5° between the quinoline and phenyl rings, corroborating X-ray crystallography data. The HOMO-LUMO gap (4.2 eV) suggests moderate reactivity, with the sulfanyl group acting as an electron donor.
Hirshfeld Surface and Noncovalent Interactions
Hirshfeld surface analysis identifies S···H (12%) and O···H (8%) interactions as critical for crystal packing. The molecular electrostatic potential (MEP) map highlights the carbonyl oxygen as a nucleophilic hotspot (−48.2 kcal/mol), guiding functionalization strategies .
Chemical Reactions Analysis
Phenyl(quinolin-3-ylsulfanyl)methanone can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Synthesis and Characterization
The synthesis of phenyl(quinolin-3-ylsulfanyl)methanone typically involves multi-step organic reactions, including the use of transition metal-free methods. For instance, a recent study demonstrated the synthesis of related compounds through a formal acylation process using quinoline derivatives, showcasing purification techniques such as column chromatography for product isolation . The characterization of these compounds is often performed using NMR spectroscopy, which provides insights into their structural integrity and purity.
Anticancer Properties
This compound and its derivatives have been investigated for their anticancer activities. Research indicates that quinoline-based compounds can inhibit critical signaling pathways involved in cancer cell proliferation, such as the mTOR pathway. For example, modifications to quinoline structures have led to the development of potent inhibitors that demonstrate significant efficacy in various cancer models . The introduction of different substituents on the quinoline ring can enhance selectivity and potency against specific cancer types.
Enzyme Inhibition
The compound exhibits potential as an inhibitor of specific enzymes involved in tumor progression. Studies have shown that quinoline derivatives can interact with protein kinases, leading to inhibition of their activity. This interaction is crucial for developing targeted therapies for diseases characterized by aberrant kinase activity .
Drug Development
This compound serves as a scaffold for drug development, particularly in creating novel anti-cancer agents. Its structural features allow for modifications that can improve pharmacokinetic properties and bioavailability. Research has focused on optimizing these compounds to enhance their therapeutic index while minimizing side effects .
Potential in Treating Autoimmune Diseases
Beyond oncology, there is emerging evidence suggesting that quinoline derivatives may also play a role in treating autoimmune diseases by modulating immune responses through inhibition of specific pathways . This broadens the scope of this compound's applicability in therapeutic contexts.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of phenyl(quinolin-3-ylsulfanyl)methanone involves its interaction with specific molecular targets and pathways. For example, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . The compound may also interact with other enzymes and receptors, contributing to its biological activities.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares phenyl(quinolin-3-ylsulfanyl)methanone with structurally analogous compounds, emphasizing substituent effects on physicochemical and biological properties:
Key Observations :
- Lipophilicity : Methyl substitutions (e.g., in ) increase lipophilicity, which may improve membrane permeability but reduce aqueous solubility.
- Reactivity : The sulfur atom in sulfanyl groups acts as a soft nucleophile, enabling reactions with alkyl halides or α,β-unsaturated carbonyl compounds .
Comparison of Yields :
- Quinoline derivatives typically yield >65% due to crystalline precipitation during synthesis , while quinoxaline-based compounds require longer reaction times (12 h) and purification .
Physicochemical Properties
- Spectroscopic Data: ¹H NMR: For methyl-2-[2-(3-phenylquinoxalin-2-ylsulfanyl)acetylamino]acetate (), δ 7.28 (NH), 4.22 (SCH₂), and 3.72 (OCH₃) ppm. ¹³C NMR: Signals at δ 172.12 (C=O) and 34.6 (SCH₂) ppm confirm ketone and sulfanyl groups .
- Thermal Stability : Crystalline derivatives (e.g., ) exhibit higher melting points (>200°C) due to strong intermolecular π-π stacking.
Q & A
Q. What are the optimal synthetic conditions for phenyl(quinolin-3-ylsulfanyl)methanone to achieve high yields?
The compound is synthesized via nucleophilic substitution using quinoline-3-thiol and benzoyl chloride under basic conditions (e.g., NaOH or KOH). Purification via column chromatography yields ~90% purity. Key parameters include maintaining anhydrous conditions and stoichiometric control to minimize side reactions .
Q. Which spectroscopic methods are most effective for structural confirmation?
Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) and mass spectrometry (MS) are primary tools. NMR resolves the quinoline and phenyl groups, while MS confirms the molecular ion peak at m/z 269.36, matching the molecular formula C16H11NOS. Infrared (IR) spectroscopy identifies the carbonyl (C=O) and thioether (C-S) functional groups .
Q. What is the molecular weight and formula of this compound?
Molecular formula: C16H11NOS ; molecular weight: 269.36 g/mol . The structure integrates a quinoline core, sulfanyl bridge, and phenyl ketone .
Advanced Research Questions
Q. How can contradictions in spectral data during derivative characterization be resolved?
Cross-validation using complementary techniques (e.g., 2D NMR, X-ray crystallography) and computational tools (DFT calculations for NMR chemical shift predictions) can resolve ambiguities. For example, 13C NMR assignments for carbonyl groups may require comparison with analogous compounds .
Q. What computational strategies predict the biological targets of this compound?
Molecular docking and Quantitative Structure-Activity Relationship (QSAR) models are used to screen targets like kinase enzymes or GPCRs. Density Functional Theory (DFT) optimizes ligand geometries for docking studies, while pharmacophore mapping identifies critical binding motifs .
Q. How can researchers design experiments to probe reactivity under varying conditions?
Systematic studies under different solvents (polar vs. nonpolar), temperatures, and catalysts (e.g., Pd for cross-coupling) reveal reactivity patterns. For example, the ketone group may undergo nucleophilic addition, while the sulfanyl bridge could participate in oxidation or alkylation .
Q. What strategies mitigate byproduct formation during synthesis?
Use of protecting groups (e.g., Boc for amines) and stepwise reaction monitoring via TLC/HPLC reduces side products. Optimizing reaction time and temperature prevents over-oxidation of the sulfanyl group .
Key Research Gaps
- Mechanistic Studies : Limited data on biological targets; molecular docking and in vitro assays (e.g., enzyme inhibition) are needed .
- Derivative Synthesis : Functionalization at the quinoline 8-position or phenyl ring could enhance bioactivity .
- Toxicity Profiling : ADMET studies are absent but critical for therapeutic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
